ARN2508
Description
ARN2508 is a dual cyclooxygenase (COX)-fatty acid amide hydrolase (FAAH) inhibitor designed to address the gastrointestinal (GI) toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, it combines elements of flurbiprofen (a 2-arylpropionic acid NSAID) and URB597 (a FAAH inhibitor), featuring a carbamate-functionalized alkyl tail appended to the α-methyl group of flurbiprofen . This unique structure enables simultaneous inhibition of COX-1, COX-2, and FAAH, with IC50 values of 12 nM, 420 nM, and 31 nM, respectively .
This compound exhibits irreversible FAAH inhibition via covalent modification of the catalytic Ser-241, while its COX inhibition is non-covalent, mediated by interactions with Arg-120, Tyr-355, and Ser-530 in the COX active site . Preclinical studies demonstrate its ability to suppress intestinal inflammation while protecting against NSAID-induced gastric damage, attributed to elevated levels of anti-inflammatory fatty acid ethanolamides (FAEs) like anandamide (AEA) .
Properties
Molecular Formula |
C22H26FNO4 |
|---|---|
Molecular Weight |
387.45 |
IUPAC Name |
2-[3-Fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]-propanoic acid |
InChI |
InChI=1S/C22H26FNO4/c1-3-4-5-6-12-24-22(27)28-18-9-7-8-17(13-18)19-11-10-16(14-20(19)23)15(2)21(25)26/h7-11,13-15H,3-6,12H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
USQOVYLRWBOSQC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC(OC(NCCCCCC)=O)=C2)C(F)=C1)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARN-2508; ARN 2508; ARN2508 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Key Findings :
- Enantioselectivity : (S)-ARN2508 is 10-fold more potent than (R)-ARN2508 in COX inhibition, while (R)-ARN2508 selectively inhibits COX-2-mediated 2-AG oxygenation (IC50 = 0.34 nM vs. 21 nM for S-enantiomer) . This mirrors the substrate selectivity of (R)-flurbiprofen .
- Binding Interactions : Unlike flurbiprofen, this compound’s alkyl tail occupies the COX-2 "top channel," a hydrophobic region adjacent to the catalytic site, enhancing potency and slow-binding kinetics (t1/2 ≈ 10 minutes) . Mutation of Ser-530 reduces inhibition efficiency, confirming its role in stabilizing the inhibitor .
- Dual Mechanism : this compound’s FAAH inhibition elevates FAEs, which counteract COX-mediated GI damage—a feature absent in flurbiprofen and URB597 .
Pharmacological and Kinetic Differences
Critical Insights :
- COX-2 Top Channel Exploitation : this compound’s alkyl tail insertion into the COX-2 top channel is unprecedented among NSAIDs and correlates with its slow off-rate and enhanced potency .
- FAAH-Dependent Protection: this compound’s GI safety is abolished in FAAH-knockout mice, confirming that FAE elevation is essential for mucosal protection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
